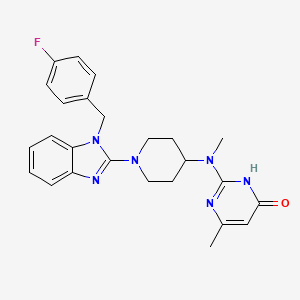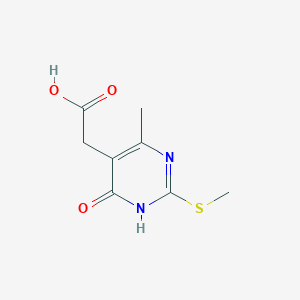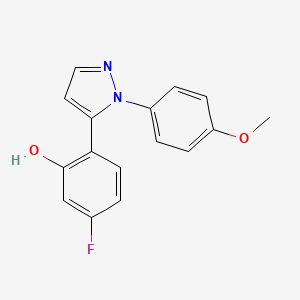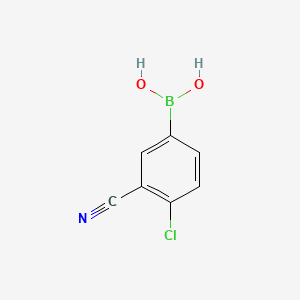
Acide 4-chloro-3-cyanophénylboronique
Vue d'ensemble
Description
4-Chloro-3-cyanophenylboronic acid is a useful research compound. Its molecular formula is C7H5BClNO2 and its molecular weight is 181.38 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-3-cyanophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-3-cyanophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-cyanophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
L'acide 4-chloro-3-cyanophénylboronique est utilisé comme réactif dans le couplage de Suzuki–Miyaura . Il s'agit d'un type de réaction de couplage croisé catalysée par le palladium, largement utilisée en chimie organique pour la formation de liaisons carbone-carbone .
Synthèse d'antagonistes MCH R1 à base de pipéridine
Ce composé sert d'intermédiaire dans la synthèse d'antagonistes MCH R1 à base de pipéridine . Ces antagonistes sont utilisés dans divers processus de recherche biologique et de développement de médicaments .
Préparation de 4-aryl-1,8-naphtyridin-2(1H)-ones
L'this compound est utilisé comme substrat dans les réactions de couplage de Suzuki pour préparer des 4-aryl-1,8-naphtyridin-2(1H)-ones . Ces composés ont des applications potentielles en chimie médicinale .
Synthèse d'analogues d'acides aminés phénylalanine à base de biaryle
Ce composé est utilisé comme intermédiaire dans la synthèse d'analogues d'acides aminés phénylalanine à base de biaryle . Ces analogues sont utilisés comme ligands pour les récepteurs du kainate, un type de récepteur du glutamate ionotrope impliqué dans la neurotransmission du glutamate dans le système nerveux .
Matériel biologique ou composé organique pour la recherche en sciences de la vie
L'this compound est utilisé comme réactif biochimique qui peut être utilisé comme matériel biologique ou composé organique pour la recherche en sciences de la vie .
Synthèse d'aminoalkoxybiphénylnitriles
Ce composé est utilisé dans la synthèse d'aminoalkoxybiphénylnitriles . Ces composés sont utilisés comme ligands du récepteur de l'histamine-3, qui ont des applications potentielles dans le traitement de divers troubles neurologiques et inflammatoires .
Mécanisme D'action
Target of Action
4-Chloro-3-cyanophenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium (II) complex used in the SM coupling .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Chloro-3-cyanophenylboronic acid acts as a nucleophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In the transmetalation step, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 4-Chloro-3-cyanophenylboronic acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
Safety data sheets indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . These factors could potentially impact its bioavailability.
Result of Action
The primary result of the action of 4-Chloro-3-cyanophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and development in organic chemistry .
Action Environment
The action of 4-Chloro-3-cyanophenylboronic acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the compound also plays a crucial role in its efficacy . Safety data sheets recommend avoiding dust formation and ensuring proper handling to prevent harmful effects .
Analyse Biochimique
Biochemical Properties
4-Chloro-3-cyanophenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes. Proteasomes are enzyme complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid moiety in 4-Chloro-3-cyanophenylboronic acid interacts with the active site of the proteasome, forming a reversible covalent bond with the catalytic threonine residue. This interaction inhibits the proteasome’s activity, leading to an accumulation of proteins within the cell .
Cellular Effects
The effects of 4-Chloro-3-cyanophenylboronic acid on various cell types and cellular processes are profound. By inhibiting proteasome activity, this compound can induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the accumulation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. Additionally, 4-Chloro-3-cyanophenylboronic acid can disrupt cell signaling pathways, particularly those involved in cell cycle regulation and stress responses .
Molecular Mechanism
At the molecular level, 4-Chloro-3-cyanophenylboronic acid exerts its effects primarily through the inhibition of proteasome activity. The boronic acid group forms a reversible covalent bond with the hydroxyl group of the catalytic threonine residue in the proteasome’s active site. This interaction blocks the proteasome’s ability to degrade ubiquitinated proteins, leading to an accumulation of these proteins within the cell. This accumulation triggers a cascade of cellular events, including the activation of stress response pathways and the induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-cyanophenylboronic acid can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to 4-Chloro-3-cyanophenylboronic acid can lead to sustained inhibition of proteasome activity, resulting in prolonged cellular stress and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Chloro-3-cyanophenylboronic acid in animal models are dose-dependent. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, 4-Chloro-3-cyanophenylboronic acid can induce severe toxicity, including damage to vital organs such as the liver and kidneys. These toxic effects are likely due to the compound’s ability to disrupt normal protein homeostasis and induce cellular stress .
Metabolic Pathways
4-Chloro-3-cyanophenylboronic acid is involved in several metabolic pathways, primarily those related to protein degradation and stress response. The compound interacts with enzymes such as the proteasome, leading to the inhibition of protein degradation. This interaction can affect metabolic flux and metabolite levels within the cell, leading to an accumulation of ubiquitinated proteins and the activation of stress response pathways .
Transport and Distribution
Within cells and tissues, 4-Chloro-3-cyanophenylboronic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, 4-Chloro-3-cyanophenylboronic acid can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on proteasome activity .
Subcellular Localization
The subcellular localization of 4-Chloro-3-cyanophenylboronic acid is primarily in the cytoplasm and nucleus. The compound can be directed to these compartments through specific targeting signals or post-translational modifications. Within these compartments, 4-Chloro-3-cyanophenylboronic acid can interact with the proteasome and other biomolecules, leading to the inhibition of protein degradation and the induction of cellular stress responses .
Propriétés
IUPAC Name |
(4-chloro-3-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPLADNLEYNYFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657431 | |
| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-95-5 | |
| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Chloro-3-cyanophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


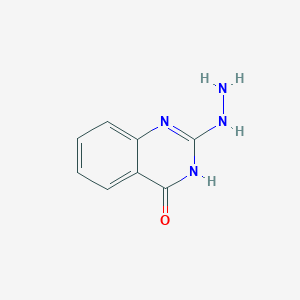
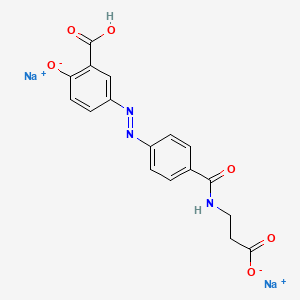
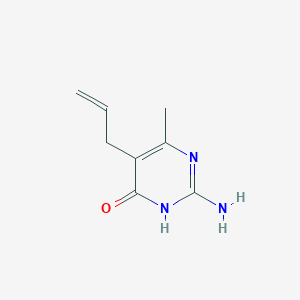

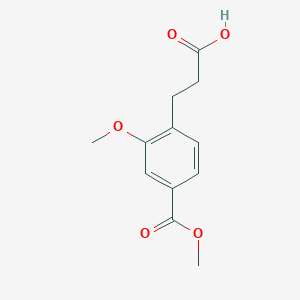
![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)

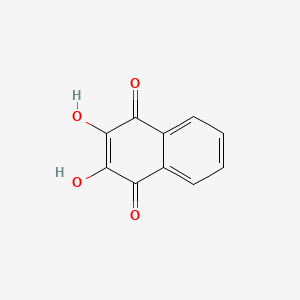

![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)
![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)
